1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
The compound 1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(2H-1,2,3-triazol-2-yl)piperidine features a benzoyl-piperidine core modified with two heterocyclic substituents:
- A 1H-imidazole group linked via a methylene bridge at the para position of the benzoyl ring.
- A 2H-1,2,3-triazole substituent at the 4-position of the piperidine ring.
This dual heterocyclic architecture is designed to exploit the pharmacological versatility of imidazole (hydrogen bonding, metal coordination) and triazole (hydrogen bonding, π-π stacking) moieties.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(23-10-5-17(6-11-23)24-20-7-8-21-24)16-3-1-15(2-4-16)13-22-12-9-19-14-22/h1-4,7-9,12,14,17H,5-6,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKOKEMUEQMUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)methanone, contains an imidazole ring, which is a core structure in many biologically active compounds. Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature. They can show both acidic and basic properties, allowing them to interact with a wide range of biological targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways.
Biological Activity
1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS Number: 2201947-09-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.39 g/mol. The structure features an imidazole group, a triazole moiety, and a piperidine ring, which are known to influence its biological properties.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds containing triazole rings have been shown to be effective against various bacterial strains. In a study evaluating similar compounds, certain triazole derivatives demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| Triazole A | S. aureus | 32 |
| Triazole B | E. coli | 16 |
| Triazole C | Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on related imidazole and triazole compounds have shown that they can inhibit cancer cell proliferation. For example, certain triazole derivatives were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported that specific derivatives had IC50 values in the low micromolar range, indicating promising anticancer activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative X | MCF-7 (breast) | 27.3 |
| Triazole Derivative Y | HCT-116 (colon) | 6.2 |
Neuropharmacological Effects
The imidazole moiety in the compound has been associated with neuropharmacological effects. Research on related piperidine derivatives has suggested anxiolytic and antidepressant-like activities. For example, studies involving similar structures have shown efficacy in animal models for anxiety and depression . The mechanism is believed to involve modulation of neurotransmitter systems.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested for their antimicrobial activity against clinical isolates. The results indicated that modifications to the triazole ring significantly enhanced antibacterial potency.
- Case Study on Anticancer Properties : In vitro studies demonstrated that specific derivatives of the compound inhibited cell growth in various cancer cell lines, with a focus on those expressing multidrug resistance proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Antiarrhythmic Potential: Derivatives of the benzoyl-piperidine core (e.g., Example 2 in ) demonstrate antiarrhythmic activity, likely due to interactions with cardiac ion channels. The triazole substituent in the target compound may enhance metabolic stability compared to alkyl groups like hydroxyhexyl .
Antimicrobial Activity : Triazole-containing benzimidazoles () exhibit broad-spectrum antimicrobial effects. The target compound’s triazole group could similarly enhance binding to microbial enzymes (e.g., cytochrome P450) .
Structural Flexibility : Commercial analogs like 4-(1H-imidazol-1-yl)piperidine hydrochloride () highlight the prevalence of imidazole-piperidine hybrids in medicinal chemistry, often serving as intermediates for kinase inhibitors or GPCR modulators .
Pharmacological Implications
- Imidazole vs. Triazole Contributions :
- Comparison with Antiarrhythmics : The hydroxyhexyl group in ’s derivatives may confer shorter half-lives due to esterase susceptibility, whereas the triazole in the target compound could prolong action via metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
